Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate
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Overview
Description
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and an iodine atom attached to a benzene ring. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-2-iodobenzoic acid.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and palladium catalysts.
Deprotection Reactions: Conditions typically involve the use of strong acids at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Deprotection Reactions: The major product is the deprotected amine or alcohol, depending on the initial functional group protected by the Boc group.
Scientific Research Applications
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the protection of functional groups during multi-step synthesis.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate primarily involves its role as a protecting group and an intermediate in organic synthesis. The Boc group protects functional groups from unwanted reactions, and the iodine atom allows for further functionalization through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(tert-butoxycarbonyl)oxy]-4-iodobenzoate
- Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-bromobenzoate
- Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-chlorobenzoate
Uniqueness
Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.
Properties
CAS No. |
918402-55-8 |
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Molecular Formula |
C14H17IO5 |
Molecular Weight |
392.19 g/mol |
IUPAC Name |
ethyl 2-iodo-3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C14H17IO5/c1-5-18-12(16)9-7-6-8-10(11(9)15)19-13(17)20-14(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
SXXNNPNOIAQWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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